molecular formula C8H7BF3K B1456578 Potassium (1-phenylvinyl)trifluoroborate CAS No. 852626-70-1

Potassium (1-phenylvinyl)trifluoroborate

Cat. No. B1456578
M. Wt: 210.05 g/mol
InChI Key: WOIUZJSRPCZKJJ-UHFFFAOYSA-N
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Description

Potassium (1-phenylvinyl)trifluoroborate is a chemical compound with the molecular formula C8H7BF3K and a molecular weight of 210.0 . It is a solid substance that is used for research purposes .


Synthesis Analysis

Potassium trifluoroborates, including Potassium (1-phenylvinyl)trifluoroborate, are synthesized by hydroboration or C-B coupling reactions . They are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Molecular Structure Analysis

The molecular structure of Potassium (1-phenylvinyl)trifluoroborate consists of a phenylvinyl group (C8H7) attached to a trifluoroborate group (BF3) and a potassium ion (K) .


Chemical Reactions Analysis

Potassium (1-phenylvinyl)trifluoroborate is a versatile organometallic reagent used as a vinylating agent in the presence of palladium catalysts . It is an air- and water-stable potassium organotrifluoroborate that can be utilized in coupling reactions under relatively mild conditions .


Physical And Chemical Properties Analysis

Potassium (1-phenylvinyl)trifluoroborate is a solid substance that should be stored at room temperature . It has a melting point of 110-120° C .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Potassium alkenyltrifluoroborates, including potassium (1-phenylvinyl)trifluoroborate, are utilized in Suzuki cross-coupling reactions. These reactions involve the palladium-catalyzed coupling of potassium alkenyltrifluoroborates with aryl or alkenyl halides or triflates, yielding products readily and with good yields. The trifluoroborates are noted for their stability in air and moisture, making them suitable for indefinite storage. This process tolerates a variety of functional groups, expanding its utility in synthetic organic chemistry (Molander & Rivero, 2002).

Metalation of Aryl Bromides

In another application, potassium trifluoroborate moieties attached to aryl bromides have been subjected to lithium-halogen exchange reactions. These reactions, conducted at low temperatures using alkyllithium reagents, demonstrate the versatility of potassium (1-phenylvinyl)trifluoroborate in forming various electrophilic products, notably alcohols, under optimized conditions. This showcases the compound's potential in creating complex organic molecules (Molander & Ellis, 2006).

Spectroscopic Studies and Characterization

Potassium (1-phenylvinyl)trifluoroborate has also been the subject of spectroscopic studies to understand its structural and electronic properties. For instance, Fourier Transformed Infrared (FT-IR), Raman, and UV–Visible spectroscopies, alongside Density Functional Theory (DFT) calculations, have been employed to characterize its structure and behavior in different media. Such studies provide insights into the compound's reactivity, stability, and interaction with solvents, which are crucial for its application in various chemical syntheses (Iramain et al., 2020).

Improved Synthesis Methods

Research has also focused on developing improved synthesis methods for potassium (1-phenylvinyl)trifluoroborate and related compounds. These methods aim to enhance the yields, reduce the reaction times, and minimize the environmental impact of chemical syntheses. By optimizing reaction conditions and catalysts, researchers have been able to increase the efficiency and scalability of producing potassium (1-phenylvinyl)trifluoroborate, making it more accessible for various research and industrial applications (Molander & Hoag, 2003).

Safety And Hazards

Potassium (1-phenylvinyl)trifluoroborate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

potassium;trifluoro(1-phenylethenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF3.K/c1-7(9(10,11)12)8-5-3-2-4-6-8;/h2-6H,1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIUZJSRPCZKJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)C1=CC=CC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718662
Record name Potassium trifluoro(1-phenylethenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (1-phenylvinyl)trifluoroborate

CAS RN

852626-70-1
Record name Potassium trifluoro(1-phenylethenyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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